2-Hydroxy-3-iodo-5-methylbenzoic acid
Overview
Description
2-Hydroxy-3-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an iodine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid typically involves the iodination of 2-Hydroxy-5-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding 2-Hydroxy-5-methylbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or carboxylic acids.
Reduction: The major product is 2-Hydroxy-5-methylbenzoic acid.
Scientific Research Applications
2-Hydroxy-3-iodo-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
- 2-Hydroxy-3-methoxybenzoic acid
- 2-Hydroxy-5-methoxybenzoic acid
- 2-Hydroxy-6-isopropyl-3-methylbenzoic acid
Comparison: 2-Hydroxy-3-iodo-5-methylbenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The iodine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties.
Properties
IUPAC Name |
2-hydroxy-3-iodo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWWULHQGWUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501807 | |
Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-00-7 | |
Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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